molecular formula C10H14BBrO3 B6365654 3-Bromo-4-t-butoxyphenylboronic acid;  96% CAS No. 2096329-60-9

3-Bromo-4-t-butoxyphenylboronic acid; 96%

Cat. No. B6365654
CAS RN: 2096329-60-9
M. Wt: 272.93 g/mol
InChI Key: ASHARAKWVAFYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-t-butoxyphenylboronic acid is a boronic acid compound . It is used in the field of organic chemistry. The compound is used in the preparation of nitrophenylphenol via cross-coupling reaction of nitrohalobenzenes with phenylboronic acids and deprotection .


Molecular Structure Analysis

The linear formula of 3-Bromo-4-t-butoxyphenylboronic acid is C10H14BBrO3 . The InChI code is 1S/C10H14BBrO3/c1-10(2,3)15-9-5-4-7(11(13)14)6-8(9)12/h4-6,13-14H,1-3H3 .


Chemical Reactions Analysis

3-Bromo-4-t-butoxyphenylboronic acid is involved in various organic reactions. It is used in the preparation of nitrophenylphenol via cross-coupling reaction of nitrohalobenzenes with phenylboronic acids and deprotection .


Physical And Chemical Properties Analysis

The molecular weight of 3-Bromo-4-t-butoxyphenylboronic acid is 272.93 .

Scientific Research Applications

Synthesis of Bioactive Compounds

3-Bromo-4-t-butoxyphenylboronic acid is used in the synthesis of nitrogen-containing heterocycles, which are frequently found as naturally occurring bioactive compounds . These compounds have gained massive research attention due to their potential as lead molecules for analgesic and anti-inflammatory agents .

Suzuki Coupling Reaction

This compound is used in the Suzuki coupling reaction, a type of cross-coupling reaction, to synthesize various organic compounds . The Suzuki reaction is a powerful tool in organic synthesis for creating carbon-carbon bonds.

Preparation of Nitrophenylphenol

4-tert-Butoxyphenylboronic Acid, a similar compound to 3-Bromo-4-t-butoxyphenylboronic acid, is used in the preparation of nitrophenylphenol via cross-coupling reaction of nitrohalobenzenes with phenylboronic acids .

Synthesis of Tetracycline Derivatives

4-tert-Butylphenylboronic acid, another similar compound, is used as a cross-coupling building block in the synthesis of tetracycline derivatives . Tetracyclines are a group of broad-spectrum antibiotics used in the treatment of numerous bacterial infections.

Biological Screening

The derivatives of 3-Bromo-4-t-butoxyphenylboronic acid have been physically and chemically characterized and subjected to biological screening such as antibacterial, antifungal, antioxidant, analgesic, and anti-inflammatory, COX2 inhibitor activities .

Molecular Docking Studies

Molecular docking studies have been performed to confirm the ligand protein binding and type of binding interactions resulting in the biological activities of the compounds . This helps in understanding the mechanism of action of these compounds at a molecular level.

Safety and Hazards

Users are advised to wear personal protective equipment/face protection and ensure adequate ventilation when handling 3-Bromo-4-t-butoxyphenylboronic acid. Direct contact with eyes, skin, or clothing should be avoided, as well as ingestion and inhalation .

properties

IUPAC Name

[3-bromo-4-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BBrO3/c1-10(2,3)15-9-5-4-7(11(13)14)6-8(9)12/h4-6,13-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHARAKWVAFYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(C)(C)C)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-T-butoxyphenylboronic acid

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